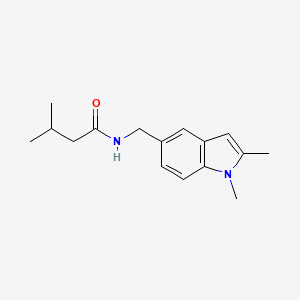
(Z)-4-nitro-3-(m-tolylimino)isoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-nitro-3-(m-tolylimino)isoindolin-1-one is a useful research compound. Its molecular formula is C15H11N3O3 and its molecular weight is 281.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Metal Complexes and Structural Characterization
Research has demonstrated the synthesis and structural characterization of novel metal complexes containing chiral trinitrogen isoindoline-based pincer ligands, derived from isoindolin-1-one derivatives. These studies reveal the potential of such complexes in catalysis and material science due to their unique structural properties. The zinc complexes, in particular, exhibit interesting coordination modes that could be leveraged for specific catalytic applications (Cryder et al., 2010).
EPR Oximetry in Viable Systems
Isoindoline nitroxides, including derivatives of isoindolin-1-one, have been characterized for their use in Electron Paramagnetic Resonance (EPR) oximetry within viable systems. These studies highlight the compound's role in studying cellular oxygen, pH levels, and redox metabolism, offering a non-invasive method to monitor these parameters in living organisms (Shen et al., 2002).
Synthesis and Application in Organic Chemistry
Research into alpha-nitro ketones, related to isoindolin-1-one derivatives, has explored their dual role as electrophiles and nucleophiles in synthesizing various organic compounds. This work provides insights into the versatile chemistry of nitro-containing isoindolin-1-ones, which could be applied in designing new molecules with potential biological activities (Zhang et al., 2004).
Development of Benzo-Fused Azadipyrromethene Derivatives
A synthetic strategy has been developed for preparing isoindolin-1-imines and isoindolin-1-ones, leading to the formation of novel benzo-fused, highly electron-deficient core-extended azadipyrromethene chromophores. These findings are significant for the development of new materials with potential applications in electronics and photovoltaics due to their remarkable electron-accepting properties and absorption in the NIR region (Zatsikha et al., 2019).
Isoindole-Based Nitrone Spin Trapping
The synthesis and characterization of new isoindole-based nitrone spin traps have been explored. These compounds and their radical adducts exhibit enhanced stability, making them suitable for EPR trapping studies. This research opens new avenues for using isoindolin-1-one derivatives in studying biochemical reactions and radical-mediated processes (Bottle & Micallef, 2003).
Properties
IUPAC Name |
3-(3-methylphenyl)imino-4-nitroisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-9-4-2-5-10(8-9)16-14-13-11(15(19)17-14)6-3-7-12(13)18(20)21/h2-8H,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKYEEDHUXXREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C3=C(C=CC=C3[N+](=O)[O-])C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2579807.png)
![4-(4-fluorobenzyl)-1-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2579808.png)


![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine](/img/structure/B2579813.png)

![N-(2,6-Dimethylphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-YL]sulfanyl}acetamide](/img/structure/B2579815.png)


![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-[(4-tert-butylphenoxy)methyl]benzoate](/img/structure/B2579818.png)

![N-(3,4-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2579823.png)

